molecular formula C15H11KO4 B3921158 Potassium;3-(4-acetyloxyphenyl)benzoate

Potassium;3-(4-acetyloxyphenyl)benzoate

Cat. No.: B3921158
M. Wt: 294.34 g/mol
InChI Key: UTAIYKAEVKDYTF-UHFFFAOYSA-M
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Description

Potassium;3-(4-acetyloxyphenyl)benzoate is a chemical compound that features a potassium ion bonded to a benzoate group substituted with a 4-acetyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(4-acetyloxyphenyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetyloxybenzoic acid. This intermediate is then subjected to a reaction with potassium hydroxide to yield the final product. The reaction conditions generally include:

    Esterification: 4-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Neutralization: The resulting 4-acetyloxybenzoic acid is neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-(4-acetyloxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2).

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;3-(4-acetyloxyphenyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Potassium;3-(4-acetyloxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Potassium;3-(4-acetyloxyphenyl)benzoate can be compared with other similar compounds, such as:

    Potassium benzoate: A simple benzoate salt used as a preservative.

    Sodium benzoate: Another benzoate salt with similar preservative properties.

    4-acetoxybenzoic acid: The esterified form of 4-hydroxybenzoic acid, used as an intermediate in the synthesis of various compounds.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other benzoate derivatives.

Properties

IUPAC Name

potassium;3-(4-acetyloxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4.K/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18;/h2-9H,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAIYKAEVKDYTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11KO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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